Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
753486-91-8 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
methyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-3-4(5(8)10-2)6(9)11-7-3/h7H,1-2H3 |
InChI Key |
SJNQSIRDIFAHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with a suitable β-keto ester under refluxing methanolic conditions . This reaction yields the desired isoxazole derivative after several hours of heating.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The ester group at position 4 undergoes nucleophilic substitution under acidic or basic conditions. A key industrial application involves conversion to amides via intermediate acid chloride formation:
Reaction Pathway:
-
Ester Hydrolysis :
-
Acid Chloride Formation :
-
Amide Synthesis :
Key Data :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | HCl (reflux) | Carboxylic acid | 90% | |
| 2 | SOCl₂, toluene, 50°C | Carbonyl chloride | 95% | |
| 3 | TFMA, Et₃N, 0–4°C | 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide | 98% |
Reduction Reactions
The hydroxyl and ester groups participate in selective reductions under controlled conditions:
Catalytic Hydrogenation:
-
Iron-mediated reduction :
Example :
Key Data :
| Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Nitro derivative | Fe, AcOH/H₂O | Amino derivative | 83% |
Condensation Reactions
The hydroxyl group facilitates condensation with carbonyl compounds to form hydrazide derivatives:
Hydrazide Formation:
-
Reaction with carbonyl compounds :
Example :
Biological Relevance :
-
Derivatives like MM3 (with 2,4-dihydroxyphenyl substituents) show immunosuppressive activity by inhibiting TNF-α production (IC₅₀: 12 μM) .
Key Data :
| Carbonyl Compound | Product | Yield | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | MM3 | 78% | 12 μM |
Stability and By-Product Mitigation
Industrial processes emphasize minimizing by-products through optimized conditions:
Scientific Research Applications
Pharmaceutical Applications
- Analgesic and Anti-inflammatory Properties :
-
Immunosuppressive Activity :
- Research indicates that derivatives of isoxazole compounds, including this compound, may possess immunosuppressive properties. These compounds have been tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells, suggesting potential applications in autoimmune diseases .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may interact with biological targets such as enzymes or receptors associated with microbial infections. Further research is needed to elucidate these interactions and their implications for antimicrobial therapy.
Synthetic Applications
This compound serves as a versatile reagent in organic synthesis:
- Synthesis of Isoxazole Derivatives :
-
Reagent in Organic Chemistry :
- Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies within organic chemistry.
Case Study 1: Analgesic Properties
A study focused on the analgesic effects of this compound demonstrated significant pain relief in preclinical models of inflammation. The compound was compared against standard analgesics, showing comparable efficacy with fewer side effects.
Case Study 2: Immunosuppressive Effects
In vitro experiments revealed that this compound inhibited phytohemagglutinin-induced proliferation of lymphocytes, indicating its potential as an immunosuppressive agent. The study highlighted the compound's mechanism involving increased expression of pro-apoptotic markers in immune cells .
Mechanism of Action
The mechanism by which methyl 5-hydroxy-3-methylisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations in isoxazole derivatives include substituent positions, functional groups, and ester moieties. Below is a comparative analysis of Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate with related compounds:
Physicochemical and Functional Differences
- Solubility and Polarity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues (e.g., Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate) . However, esterification with ethyl or isopropyl groups reduces polarity, favoring organic solvent compatibility .
- Reactivity : Brominated derivatives (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) exhibit higher reactivity for nucleophilic substitutions, enabling further functionalization . In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.
Biological Activity
Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate (MMIC) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole structure, which contributes to its biological properties. The compound has the following chemical formula: CHNO and a molecular weight of approximately 157.13 g/mol.
The biological activity of MMIC is primarily attributed to its ability to interact with specific enzymes and receptors, modulating various biochemical pathways. Notably, it has been shown to inhibit certain phosphatases, which play a crucial role in cellular signaling. For instance, in studies involving Mycobacterium tuberculosis, MMIC demonstrated inhibitory effects on the MptpB phosphatase, with an IC value indicating effective inhibition .
Antimicrobial Activity
Recent studies have indicated that MMIC exhibits antimicrobial properties against various pathogens. In vitro assays have shown that derivatives of isoxazole, including MMIC, possess significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compounds displayed low cytotoxicity while effectively reducing biofilm formation .
Immunosuppressive Properties
MMIC has also been studied for its immunosuppressive effects. In particular, it has been found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests a potential application in managing inflammatory conditions . The compound's mechanism involves the induction of apoptosis in activated immune cells, mediated through pathways involving caspases and NF-κB .
Case Studies and Research Findings
Several studies have highlighted the biological activities of MMIC and its derivatives:
- Inhibition of TNF-α Production :
- Antimicrobial Efficacy :
- HIF-2α Agonist Activity :
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthesis routes for Methyl 5-hydroxy-3-methylisoxazole-4-carboxylate, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or via esterification of precursor carboxylic acids. For example, analogous isoxazole esters are synthesized by refluxing amino-hydroxybenzoate derivatives with aryl acids . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via /-NMR. Mass spectrometry (MS) and elemental analysis further corroborate molecular weight and composition .
Q. What safety protocols are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Avoid humidity and heat sources to mitigate hydrolysis or decomposition .
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Inspect gloves for integrity before use and employ flame-retardant clothing if combustibility is a concern .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid drainage contamination. In case of inhalation, move to fresh air and administer oxygen if necessary .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in isoxazole derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties. For example, SC-XRD of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate confirmed bond angles (e.g., O1–C5–N1 = 109.3°) and torsional parameters critical for understanding reactivity . Pairing this with DFT calculations (e.g., Gaussian software) validates electronic properties and predicts regioselectivity in reactions .
Q. How do researchers address contradictions in reported biological activities of isoxazole carboxylates?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To resolve these:
- Conduct dose-response curves across multiple models (e.g., neuronal vs. cancer cells) .
- Use competitive binding assays with radiolabeled ligands (e.g., -AMPA for glutamate receptor affinity studies) to quantify target specificity .
- Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to rule out false positives from metabolite interference .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?
- Methodological Answer :
- pH Control : Maintain solutions at pH 6–7 to prevent ester hydrolysis. Buffers like phosphate or HEPES are preferred over Tris (risk of nucleophilic attack) .
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the compound .
- Temperature : Store working solutions at 4°C for ≤48 hours. For long-term storage, lyophilize aliquots and reconstitute fresh before use .
Data Contradiction Analysis
Q. How can researchers reconcile variability in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Repetitive recrystallization (e.g., using ethyl acetate/hexane) and re-analysis via DSC (Differential Scanning Calorimetry) ensure consistent melting points .
- Spectral Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl) and compare with published data (e.g., -NMR δ 2.4 ppm for methyl groups in isoxazole rings) .
- Batch Analysis : Cross-validate results using independent synthetic batches to rule out batch-specific impurities .
Experimental Design Considerations
Q. What in silico tools predict the metabolic pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
